Ethyl 3,3-dimethoxypropanoate
Description
Significance and Role as a Protected C3-Synthon in Contemporary Organic Chemistry
In the field of organic synthesis, a synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. Ethyl 3,3-dimethoxypropanoate serves as a C3-synthon, effectively providing a three-carbon chain with a masked aldehyde at the C3 position. The acetal (B89532) group is stable under various reaction conditions, particularly basic and nucleophilic environments, where a free aldehyde would react. masterorganicchemistry.com This protective strategy allows chemists to perform reactions on the ester part of the molecule without affecting the latent aldehyde functionality.
The significance of this compound and its analogs, such as mthis compound and ethyl 3,3-diethoxypropanoate, lies in their ability to act as precursors to the unstable 3-formylpropanoate. orgsyn.org Once the desired chemical modifications are made elsewhere in the molecule, the acetal can be readily hydrolyzed under acidic conditions to reveal the aldehyde, which can then participate in further reactions.
The utility of these dialkoxypropanoate esters is demonstrated by their application in the synthesis of a wide array of complex structures and heterocyclic systems. For instance, they are key starting materials for:
Heterocycles: Including coumarins, isoxazoles, pyrimidines, and porphyrins. orgsyn.orgresearchgate.nettdl.org
Alkaloids: Used in the total synthesis of certain 3-spirooxindole alkaloids. tdl.org
Pharmaceuticals: Employed in the synthesis of dihydropyrimidines via the Biginelli reaction and in the development of Cyclin-Dependent Kinase (CDK) inhibitors. mdpi.comgoogle.com
Interactive Table: Examples of Synthetic Applications of Dialkoxypropanoate Esters
| Starting Material | Reagents/Conditions | Product Type | Reference |
| Ethyl 3,3-diethoxypropanoate | Substituted Phenols / Acid | Coumarins | researchgate.nettdl.org |
| Mthis compound | Urea (B33335), Aldehyde / Acid | Dihydropyrimidines | mdpi.com |
| Mthis compound | Ban and coworkers' synthesis | 3-Spirooxindole Alkaloids | tdl.org |
| Ethyl 3,3-diethoxypropanoate | Formylation | Ethyl 2-formyl-3-oxopropanoate | orgsyn.org |
| Mthis compound | 4-Bromoaniline, NaHMDS | Intermediate for CDK Inhibitors | google.com |
Historical Context of Related Acetal-Protected Ester Building Blocks
The use of acetals as protecting groups for carbonyl compounds is a foundational concept in organic synthesis, with a history stretching back many decades. masterorganicchemistry.comacs.orgunivpancasila.ac.id This strategy prevents aldehydes and ketones from undergoing unwanted reactions while other parts of a molecule are being modified. masterorganicchemistry.com The stability of acetals in non-acidic media makes them particularly effective for this purpose. acs.org
Within this broader context, acetal-protected ester building blocks like this compound and its diethoxy analog have emerged as important tools. Early synthetic methods for these compounds were often inefficient, yielding mixtures of products or providing only moderate yields. orgsyn.org Some older procedures required the use of challenging or costly reagents such as ketene (B1206846) or ethyl propiolate. orgsyn.org For example, a copper(I)-mediated reaction of ethyl propiolate with ethanol (B145695) reported in 1985 produced a mixture of the desired ethyl 3,3-diethoxypropanoate and ethyl 3-ethoxyacrylate. tdl.org
Over time, more efficient and reliable synthetic routes have been developed. A notable advancement involves the acylation of an enol ether followed by a haloform-type reaction. This procedure is considered superior as it avoids the formation of acrylate (B77674) mixtures and provides high yields of the desired acetal-protected ester. orgsyn.org The development of such robust synthetic methods has cemented the role of these compounds as reliable and storable C3-synthons, readily available for use in complex synthetic endeavors, from natural product synthesis to the creation of novel pharmaceuticals. orgsyn.orgtdl.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
262293-82-3 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
ethyl 3,3-dimethoxypropanoate |
InChI |
InChI=1S/C7H14O4/c1-4-11-6(8)5-7(9-2)10-3/h7H,4-5H2,1-3H3 |
InChI Key |
VHJGYBJBTJCULO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(OC)OC |
Canonical SMILES |
CCOC(=O)CC(OC)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 3,3 Dimethoxypropanoate and Analogues
Strategies for the Synthesis of 3,3-Dialkoxypropanoates
A variety of synthetic strategies have been developed to produce 3,3-dialkoxypropanoates, each with its own advantages and specific applications. These methods range from classical organic reactions to modern catalytic approaches.
Acylation of Enol Ethers and Haloform Reaction Routes (as exemplified by ethyl 3,3-diethoxypropanoate synthesis)
A well-established method for the synthesis of ethyl 3,3-diethoxypropanoate involves the acylation of an enol ether followed by a haloform reaction. orgsyn.org This two-step process provides a stable, protected derivative of the often unstable 3-formylpropanoate. orgsyn.org
The synthesis commences with the acylation of ethyl vinyl ether with trichloroacetyl chloride. This is followed by a haloform reaction where the intermediate, 1,1,1-trichloro-4-ethoxy-3-buten-2-one (B7884701), is treated with ethanol (B145695) in the presence of a base like potassium carbonate. orgsyn.orgchemicalbook.com This procedure is noted for its superiority over other methods that may result in mixtures of acetals and acrylates or afford only moderate yields. orgsyn.org
Table 1: Reaction Parameters for the Synthesis of Ethyl 3,3-diethoxypropanoate
| Parameter | Value |
| Reactants | 1,1,1-trichloro-4-ethoxy-3-buten-2-one, Ethanol, Potassium Carbonate |
| Solvent | Ethanol |
| Temperature | 10 - 60 °C |
| Reaction Time | 10 hours |
| Yield | 84.5% |
Data compiled from ChemicalBook. chemicalbook.com
Solvolysis of Trichloro-Buten-2-one Derivatives (leading to methyl 3,3-dimethoxypropanoate)
A similar strategy can be employed for the synthesis of mthis compound. This method involves the solvolysis of 1,1,1-trichloro-4-methoxy-3-buten-2-one with methanol (B129727). orgsyn.org This route offers a direct conversion to the desired dimethoxypropanoate ester.
Catalytic Acetalization of Alkyl Acrylates
More recent advancements in the synthesis of 3,3-dialkoxypropanoates have focused on the direct catalytic acetalization of alkyl acrylates. These methods often employ transition metal catalysts, such as palladium and copper complexes, to facilitate the transformation under milder conditions.
Palladium(II) catalysts have been effectively used in the oxidation of methyl acrylate (B77674) to yield mthis compound. researchgate.net This process, often referred to as a Wacker-type oxidation, utilizes a palladium(II) salt in conjunction with a copper(II) co-catalyst. researchgate.netorganic-chemistry.org The reaction proceeds through the activation of the acrylate double bond by the palladium catalyst, followed by nucleophilic attack of the alcohol.
One notable example is the palladium(II)-catalyzed oxidation of methyl acrylate in supercritical carbon dioxide (scCO₂), which demonstrates excellent conversion and selectivity. researchgate.net
Copper(II)-mediated systems also play a crucial role in the synthesis of 3,3-dialkoxypropanoates, often in conjunction with palladium catalysts. In the PdCl₂/CuCl₂ catalyzed oxidation of acrylic acid, the copper(II) salt acts as a re-oxidant for the palladium catalyst, allowing the catalytic cycle to continue. researchgate.net While direct copper(II)-only mediated acetalization of alkyl acrylates is less commonly reported for this specific transformation, copper catalysts are widely used in various other reactions involving acrylates.
Oxidation of Acrylic Acid Derivatives
The direct oxidation of acrylic acid derivatives presents another viable route to 3,3-dialkoxypropanoates. For instance, methyl 3,3-dimethoxypropionate can be prepared through the oxidation of acrylic acid with oxygen in methanol, catalyzed by a PdCl₂/CuCl₂ system. researchgate.net This method achieved an acrylic acid conversion of 95.2% with a selectivity of 90.6% for the desired product under optimized conditions. researchgate.net
The proposed reaction pathway involves an initial esterification of acrylic acid in methanol to form methyl acrylate. Subsequently, the methyl acrylate is oxidized to an intermediate aldehyde, which then reacts with methanol to form the final methyl 3,3-dimethoxypropionate product. researchgate.net
Table 2: Optimized Conditions for the Oxidation of Acrylic Acid to Methyl 3,3-dimethoxypropionate
| Parameter | Value |
| Catalyst | PdCl₂/CuCl₂ |
| Reactants | Acrylic Acid, Oxygen, Methanol |
| Temperature | 35 °C |
| Pressure | 5 atm |
| Acrylic Acid Conversion | 95.2% |
| Selectivity for Methyl 3,3-dimethoxypropionate | 90.6% |
Data sourced from a study on the oxidation of acrylic acid. researchgate.net
Acid-Catalyzed Additions of Alcohols to Acrylates (for related propanoates)
The formation of 3-alkoxypropanoates through the Michael addition of alcohols to acrylates is a significant synthetic route. While the direct acid-catalyzed addition of two alcohol equivalents to form 3,3-dialkoxypropanoates is not widely documented, the acid-catalyzed addition of a single alcohol equivalent to an acrylate is a well-established method for producing related 3-alkoxypropanoates. google.com
This process has specific application in the synthesis of ethyl 3-ethoxypropanoate (EEP) from the addition of ethanol to ethyl acrylate. google.com Strong acid catalysts are effective in promoting this reaction. Suitable catalysts include hydrochloric acid, sulfuric acid, phosphoric acid, and various sulfonic acids such as methane (B114726) sulfonic acid, benzene (B151609) sulfonic acid, and toluene (B28343) sulfonic acid. google.com Sulfonic acid-type ion exchange resins also serve as effective heterogeneous catalysts for this transformation. google.com
The reaction is typically carried out at elevated temperatures, generally between 120-150°C, with a preferred range of 120-130°C. google.com The molar ratio of the alcohol to the acrylate is a critical parameter that can be varied. To minimize the formation of by-products like diethyl ether, it is preferable to use a molar ratio of ethanol to ethyl acrylate in the range of 0.5:1 to 1:1. google.com This method has been shown to achieve efficiencies greater than 90% for both the alcohol and the acrylate. google.com
In a related context, the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, an amino analogue, is achieved through the acid-catalyzed addition of 2-aminopyridine (B139424) to ethyl acrylate. google.com This reaction employs trifluoromethanesulfonic acid as a catalyst and is conducted at temperatures between 120-160°C. google.com
Comparative Analysis of Synthetic Efficiencies and Selectivities
The selection of a synthetic route for this compound and its analogues is often guided by factors such as yield, purity, and advantages over other established methods.
Different synthetic strategies afford the target compounds and their analogues in varying yields and purities. For instance, the synthesis of ethyl 3,3-diethoxypropanoate, a close analogue of this compound, via the acylation of an enol ether followed by a haloform reaction, is reported to proceed with a high yield of 87%. orgsyn.org Another method for the same compound, involving the reaction of 1,1,1-trichloro-4-ethoxy-3-buten-2-one with ethanol in the presence of potassium carbonate, provides a yield of 84.5%. chemicalbook.com
For other related propanoate structures, high yields and purity are also achievable. The acid-catalyzed synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, for example, can produce yields between 80% and 85%, with a high purity of 99% as determined by HPLC. google.com The synthesis of ethyl 3-ethoxypropionate via the addition of ethanol to ethyl acrylate has been reported with a 98% yield and 99% purity. chemicalbook.com
Below is a comparative table of yields for various propanoate syntheses:
| Compound | Synthetic Method | Yield (%) | Purity (%) |
| Ethyl 3,3-diethoxypropanoate | Acylation of enol ether & haloform reaction | 87 | Not Specified |
| Ethyl 3,3-diethoxypropanoate | From 1,1,1-trichloro-4-ethoxy-3-buten-2-one | 84.5 | Not Specified |
| Ethyl 3-(pyridin-2-ylamino) propanoate | Acid-catalyzed addition of amine to acrylate | 80-85 | 99 |
| Ethyl 3-ethoxypropionate | Addition of ethanol to ethyl acrylate | 98 | 99 |
This table is interactive and allows for sorting by column.
A significant advantage of certain modern synthetic routes is the avoidance of hazardous or expensive reagents and complex reaction setups. The synthesis of ethyl 3,3-diethoxypropanoate through the acylation of an enol ether and subsequent haloform reaction is considered superior to several alternative methods. orgsyn.org
This procedure circumvents the need for:
Ketene (B1206846): A troublesome and highly reactive gas that is difficult to handle safely on a large scale. orgsyn.org
Ethyl propiolate: An expensive starting material. orgsyn.org
Electrochemical reactions: Which require specialized equipment. orgsyn.org
Furthermore, this method is advantageous over other approaches that may result in mixtures of acetals and acrylates or afford only moderate yields. orgsyn.org The stability of the resulting ethyl 3,3-diethoxypropanoate, which can be stored at room temperature for months without decomposition, is another notable benefit of this synthetic pathway. orgsyn.org
Applications of Ethyl 3,3 Dimethoxypropanoate and Analogues As Versatile Synthetic Building Blocks
Synthesis of Diverse Heterocyclic Compounds
The reactivity of Ethyl 3,3-dimethoxypropanoate, primarily through its deprotected β-dicarbonyl form, allows for its participation in numerous classical and modern synthetic methodologies, leading to the formation of a multitude of heterocyclic scaffolds.
Coumarins , a class of benzopyrones, are widely recognized for their broad spectrum of biological activities. The synthesis of coumarins can be efficiently achieved through the Knoevenagel condensation of phenols with β-ketoesters. This compound, upon hydrolysis, serves as an excellent malonic ester equivalent for this transformation. For instance, the reaction of substituted salicylaldehydes with diethyl malonate (an analogue of hydrolyzed this compound) in the presence of a base like piperidine (B6355638) in ethanol (B145695) leads to the formation of ethyl coumarin-3-carboxylates. airo.co.innih.goveurjchem.commdpi.com
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) | Reference |
| 3-Methoxysalicylaldehyde | Diethyl malonate | Triethylamine/Ethanol | Ethyl 8-methoxycoumarin-3-carboxylate | 44.23 | eurjchem.com |
| 4-Diethylaminosalicylaldehyde | Diethyl malonate | Piperidine/Ethanol | 7-(Diethylamino)coumarin-3-carboxylate | - | mdpi.com |
| Substituted Salicylaldehydes | Diethyl malonate | Piperidine/Ethanol | Substituted ethyl coumarin-3-carboxylates | Good | nih.gov |
Spirocyclic lactones , characterized by a spiro-fused lactone ring, are prevalent in numerous natural products. Their synthesis can be accomplished through various strategies, including the reaction of cyclic ketones with β-ketoesters. rsc.org The dianion of a β-keto ester can undergo intramolecular alkylation to form macrocyclic β-keto lactones. researchgate.net
Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. A classical and straightforward method for their synthesis involves the condensation of 1,3-dicarbonyl compounds with hydroxylamine. youtube.comnih.gov The reaction proceeds through the formation of an imine with one carbonyl group, followed by the attack of the hydroxyl group on the second carbonyl and subsequent dehydration to form the aromatic isoxazole (B147169) ring. youtube.com
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| 1,3-Dicarbonyl compound | Hydroxylamine | - | Substituted Isoxazole | - | youtube.comnih.gov |
| α,β-Unsaturated carbonyl compounds | N-hydroxyl-4-toluenesulfonamide | Mild conditions | 3,5-Disubstituted isoxazoles | Good | organic-chemistry.org |
Pyrimidines , six-membered aromatic heterocycles with two nitrogen atoms, are fundamental components of nucleic acids and numerous pharmaceuticals. Their synthesis often involves the condensation of a 1,3-dicarbonyl compound with a urea (B33335) or thiourea (B124793) derivative in what is known as the Biginelli reaction. jchemrev.com this compound, after deprotection, can serve as the 1,3-dicarbonyl component in such reactions.
Thiadiazines are six-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. Certain synthetic routes to 1,3,4-thiadiazine derivatives involve the reaction of thiosemicarbazide (B42300) with α-halocarbonyl compounds, followed by cyclization. biointerfaceresearch.com While not a direct application of this compound, its derivatives could potentially be transformed into suitable precursors for such syntheses.
The synthesis of Porphyrins , large macrocyclic compounds composed of four pyrrole (B145914) rings, typically proceeds through the condensation of pyrroles and aldehydes and does not generally involve β-dicarbonyl precursors like this compound. rsc.orgmdpi.comdcu.ie
The Hantzsch dihydropyridine (B1217469) synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridines, a class of compounds with significant applications as calcium channel blockers. mdpi.comjsynthchem.com This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. mdpi.comresearchgate.net this compound, after hydrolysis to its β-ketoester form, is an ideal substrate for this reaction. The resulting 1,4-DHPs can be subsequently oxidized to the corresponding pyridines. researchgate.net
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Product | Yield (%) | Reference |
| Aromatic/Aliphatic Aldehyde | Ethyl/Methyl acetoacetate (B1235776) | Ammonium acetate | Glycerol | Symmetrical 1,4-dihydropyridine (B1200194) | High | eurjchem.com |
| Aldehyde | Ethyl acetoacetate | Ammonium acetate | Water | 1,4-Dihydropyridine | - | mdpi.com |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol (Microwave) | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | - | mdpi.com |
Pyrazolo[4,3-b]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities. A common synthetic strategy for their construction involves the annulation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) core. This can be achieved by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds. mdpi.com this compound, as a precursor to a 1,3-dicarbonyl compound, can be utilized in this synthesis. For example, 2-chloro-3-nitropyridines can be reacted with ethyl acetoacetate to form pyridinyl keto esters, which then undergo cyclization to form the pyrazolo[4,3-b]pyridine scaffold. nih.govorganic-chemistry.orgresearchgate.net
| Pyridine Precursor | β-Ketoester | Reagents | Product | Yield (%) | Reference |
| 2-Chloro-3-nitropyridines | Ethyl acetoacetate | NaH | Pyridinyl keto esters | - | nih.gov |
| 2-Chloro-3-nitropyridines | Ethyl acetoacetate | Arenediazonium tosylate, Pyrrolidine | Pyrazolo[4,3-b]pyridines | - | organic-chemistry.org |
The versatility of β-ketoesters, derivable from this compound, extends to the synthesis of various fused heterocyclic systems. For instance, the reaction of β,γ-unsaturated γ-alkoxy-α-keto esters with 5-aminopyrazoles can yield pyrazolo[1,5-a]pyrimidines. youtube.comorganic-chemistry.org Furthermore, β-ketoesters can react with α-halo ketones in the presence of a base to form 1,4-dicarbonyl compounds, which can then be cyclized to furans. nih.govuwindsor.ca
Triazines are six-membered heterocyclic rings containing three nitrogen atoms. The synthesis of 1,3,5-triazine (B166579) derivatives can be achieved through various methods, including those that utilize malonic ester derivatives. For example, diethyl malonate can be used in the synthesis of 1,3,4-triazine-based derivatives. nih.gov
Thiazines
Thiazines are a class of heterocyclic compounds containing a six-membered ring with one nitrogen and one sulfur atom. They are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of thiazines can be achieved through various methods, often involving the condensation of bifunctional reagents. pharmacophorejournal.comresearchgate.net
One common strategy for the formation of the thiazine (B8601807) ring is the reaction between a compound containing a reactive amino group and a thiol group with a 1,3-dielectrophile. Analogues of this compound, such as β-keto esters or α,β-unsaturated esters, can serve as these electrophilic building blocks. For instance, 4H-1,4-benzothiazines have been synthesized by reacting 2-aminobenzenthiols with β-dicarbonyl compounds like β-diketones or alkyl acetoacetates. openmedicinalchemistryjournal.com The reaction proceeds through condensation and subsequent cyclization to form the heterocyclic ring system. While direct synthesis from this compound is not extensively documented in readily available literature, its masked aldehyde functionality represents a potential entry point to the necessary 1,3-dicarbonyl synthon required for such cyclizations.
Precursors in Complex Natural Product Synthesis
The structural features of this compound make it a potentially useful C3 building block in the total synthesis of intricate natural products.
Iridoids and Ipecacuanha Alkaloids
Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran ring system and are precursors to many complex alkaloids. rsc.org Ipecacuanha alkaloids, such as emetine (B1671215) and cephaeline, are monoterpenoid-derived tetrahydroisoquinoline alkaloids known for their emetic properties. researchgate.netmpg.denih.gov The biosynthesis of these alkaloids involves the Pictet-Spengler reaction between dopamine (B1211576) and the iridoid secologanin. nih.gov
The total synthesis of these molecules is a complex endeavor. While various synthetic strategies have been developed to construct the core skeletons of iridoids and Ipecacuanha alkaloids, the specific use of this compound as a key building block is not prominently featured in the surveyed scientific literature.
Branched Amino Sugars
Branched-chain sugars are carbohydrates that have a carbon branch off the main sugar chain. When an amino group is also present, they are known as branched amino sugars. These structures are components of several important antibiotics and other biologically active molecules. Their synthesis is a challenging task that requires precise stereochemical control. The available scientific literature does not provide specific examples of this compound being used as a direct precursor for the synthesis of branched amino sugars.
Alkaloids (e.g., Lycopodium Alkaloids)
Lycopodium alkaloids are a large and structurally diverse family of natural products that have attracted considerable attention from the synthetic chemistry community due to their complex, polycyclic architectures. nih.govresearchgate.netnih.gov The total synthesis of these alkaloids often involves intricate strategies to assemble the multiple ring systems with the correct stereochemistry. psu.edu A review of synthetic approaches to various Lycopodium alkaloids does not indicate the use of this compound as a common starting material or key intermediate.
Isoprenoid-Type C5-Building Blocks (e.g., for Retinoids)
Retinoids, a class of compounds related to vitamin A, are characterized by a β-ionone ring and a polyunsaturated side chain. Their synthesis often relies on the assembly of smaller building blocks. This compound and its analogues can serve as precursors to valuable C5 synthons for the construction of isoprenoid chains.
A notable example involves the use of ethyl 3,3-diethoxypropanoate, a close analogue of this compound. This compound was utilized in the synthesis of methyl 3-bromomethylbut-3-enoate. The synthesis proceeded through several steps, including cyclopropanation, oxidation of the acetal (B89532) to an ester, and subsequent cleavage of the cyclopropane (B1198618) ring. researchgate.net The resulting methyl 3-bromomethylbut-3-enoate is a key building block that can be used in condensation reactions with other components, such as β-ionylideneacetaldehyde, to construct the carbon skeleton of retinoids like isotretinoin. researchgate.net
Spermine (B22157) Metabolites and Steroids
Spermine is a polyamine involved in numerous cellular processes, and its metabolites are of biological interest. nih.govnih.gov Steroids are a major class of lipids characterized by a specific four-ring carbon skeleton. researchgate.net The chemical synthesis of both spermine analogues and complex steroids involves highly specific and often lengthy synthetic routes. nih.govmdpi.com Based on a review of the available literature, the application of this compound as a building block in the synthesis of spermine metabolites or steroids is not well-documented.
Construction of Carbocyclic Systems
The carbon framework of this compound can be strategically utilized to construct various carbocyclic rings, which are fundamental structural motifs in many natural products and biologically active molecules.
Cyclopropanations and Cyclopropylideneacetates
While direct cyclopropanation of the this compound backbone is not extensively documented in readily available literature, the underlying principles of cyclopropanation reactions can be applied to its derivatives. Cyclopropanation reactions, which involve the addition of a carbene or carbenoid to a double bond, are a powerful tool for creating three-membered rings. For instance, derivatives of this compound, after conversion to an α,β-unsaturated ester, could theoretically undergo cyclopropanation.
Common methods for cyclopropanation that could be conceptually applied include the Simmons-Smith reaction, which typically uses diiodomethane (B129776) and a zinc-copper couple, and reactions involving diazomethane (B1218177) or other diazo compounds, often catalyzed by transition metals like copper or rhodium. The stereochemistry of the resulting cyclopropane is often controlled by the stereochemistry of the starting alkene.
The synthesis of cyclopropylideneacetates, a class of compounds containing a cyclopropane ring fused to an exocyclic double bond, often involves the reaction of a β-keto ester with a suitable reagent. While no direct synthesis of cyclopropylideneacetates from this compound is prominently reported, its structural features could be modified to create a precursor for such a transformation.
Cycloaddition Reactions
Cycloaddition reactions are powerful methods for the construction of cyclic systems in a concerted or stepwise manner. The applicability of this compound in these reactions would typically require its conversion into a reactive intermediate, such as a dienophile for a Diels-Alder reaction or a dipolarophile for a 1,3-dipolar cycloaddition.
For example, elimination of methanol (B129727) from this compound could generate an α,β-unsaturated ester, a classic dienophile for the [4+2] Diels-Alder cycloaddition. This would allow for the formation of a six-membered ring with the introduction of new stereocenters. The regioselectivity and stereoselectivity of such a reaction would be influenced by the nature of the diene and the reaction conditions.
Similarly, an α,β-unsaturated ester derived from this compound could act as a dipolarophile in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as azides, nitrones, or nitrile oxides. These reactions are valuable for the synthesis of five-membered heterocyclic rings. For instance, reaction with an azide (B81097) would yield a triazole, while reaction with a nitrone would produce an isoxazolidine. The regiochemistry of these cycloadditions is governed by the electronic properties of the dipole and dipolarophile.
Generation of Advanced Pharmaceutical and Agro-chemical Intermediates
The structural features of this compound and its close analogues, such as ethyl 3,3-diethoxypropanoate, make them valuable starting materials for the synthesis of more complex molecules with applications in the pharmaceutical and agrochemical sectors. The acetal group serves as a protected aldehyde, which can be unmasked under acidic conditions to reveal a reactive carbonyl functionality.
The analogue, ethyl 3,3-diethoxypropanoate, has been cited as a useful starting material for the synthesis of herbicides and antihypertensives. This suggests that the core structure is amenable to transformations leading to biologically active compounds. For example, the protected aldehyde functionality can be used in condensation reactions to build larger molecular scaffolds.
While specific, detailed examples of the direct conversion of this compound into a marketed pharmaceutical or agrochemical are not readily found in the public domain, its structural similarity to known precursors indicates its potential as a versatile building block. The synthesis of various heterocyclic systems, which are common motifs in drug molecules, is a key application area for related compounds. For instance, the methyl analogue, methyl 3,3-dimethoxypropionate, is used in the preparation of tetrahydro-β-carboline derivatives, which have been investigated as potential antitumor agents.
The following table summarizes some of the potential applications based on the reactivity of this compound and its analogues:
| Application Area | Potential Intermediate/Product | Synthetic Transformation |
| Pharmaceuticals | Quinolone derivatives | Condensation and cyclization reactions |
| Antiviral nucleoside analogues | Modification and coupling reactions | |
| Heterocyclic scaffolds (e.g., pyrazoles, isoxazoles) | Cycloaddition and condensation reactions | |
| Agrochemicals | Herbicides | Derivatization and functional group manipulation |
| Insecticides (e.g., Pyrethroids) | Multi-step synthesis involving core structure |
Advanced Transformations and Derivatizations of Ethyl 3,3 Dimethoxypropanoate
Selective Functionalizations and Derivatization for Analytical Purposes
The direct analysis of Ethyl 3,3-dimethoxypropanoate by methods such as gas chromatography-mass spectrometry (GC-MS) is straightforward. However, for analytical purposes requiring enhanced detection or chromatographic separation, particularly in complex matrices, chemical derivatization is a common strategy. jfda-online.com For this compound, derivatization strategies focus on the latent aldehyde group protected as a dimethyl acetal (B89532).
The acetal is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to yield the corresponding β-aldehyde ester, ethyl 3-oxopropanoate (B1240783). This carbonyl compound is then amenable to a wide array of derivatization techniques commonly used for aldehydes and ketones. thermofisher.comresearchgate.net These methods are employed to increase volatility, improve thermal stability, and introduce a chromophore or electrophore for more sensitive detection. researchgate.net
Common derivatization reagents for the unmasked aldehyde include:
2,4-Dinitrophenylhydrazine (DNPH): Reacts with the carbonyl group to form a stable, colored 2,4-dinitrophenylhydrazone derivative. These derivatives are highly suitable for analysis by high-performance liquid chromatography (HPLC) with UV detection. thermofisher.com
O-Substituted Hydroxylamines: Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the aldehyde to form oximes. The resulting derivatives are highly volatile and thermally stable, making them ideal for GC analysis. The fluorine atoms significantly enhance sensitivity for electron capture detection (ECD). researchgate.net
Girard Reagents: These reagents introduce a quaternary ammonium (B1175870) group, creating a charged derivative. This strategy is useful for selectively isolating carbonyl compounds from a complex matrix using solid-phase extraction and improving ionization efficiency in mass spectrometry. acs.org
The general analytical workflow involves an initial acid-catalyzed hydrolysis step to deprotect the acetal, followed by reaction with the chosen derivatization agent.
Table 1: Common Derivatization Strategies for Analytical Purposes (Post-Hydrolysis)
| Derivatizing Reagent | Functional Group Targeted | Resulting Derivative | Primary Analytical Method |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Aldehyde) | Hydrazone | HPLC-UV |
| PFBHA | Carbonyl (Aldehyde) | Oxime | GC-ECD/MS |
Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation
The ester functional group of this compound is an electrophilic site susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). libretexts.org These reactions are fundamental for carbon-carbon bond formation, allowing for the construction of more complex carbon skeletons. chemistry.coach
The reaction proceeds via nucleophilic acyl substitution. The organometallic reagent adds to the ester carbonyl, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form a ketone. This newly formed ketone is more reactive than the starting ester towards the organometallic reagent and is immediately attacked by a second equivalent. Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. study.com
Crucially, the acetal group at the 3-position is generally unreactive towards these strong nucleophiles under the typically anhydrous reaction conditions, allowing for selective transformation at the ester terminus. libretexts.org
Table 2: Hypothetical Reactions with Common Organometallic Reagents
| Organometallic Reagent | Product after Acidic Workup |
|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 4,4-Dimethoxy-2-methylpentan-2-ol |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | 5,5-Dimethoxy-3-methylheptan-3-ol |
| Phenylmagnesium bromide (C₆H₅MgBr) | 1,1-Diphenyl-3,3-dimethoxypropan-1-ol |
Role in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation, are highly valued for their efficiency and atom economy. researchgate.net this compound serves as a valuable C3 building block in MCRs after the deprotection of its acetal group to reveal the reactive β-aldehyde ester, ethyl 3-oxopropanoate.
A prominent example is its application in the Hantzsch dihydropyridine (B1217469) synthesis. wikipedia.orgorganic-chemistry.org The classical Hantzsch reaction is a four-component condensation involving an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source (like ammonium acetate) to form a 1,4-dihydropyridine (B1200194). wikipedia.org Research has shown that derivatives of mthis compound can be formylated and subsequently used to synthesize 1,4-dihydropyridines, which are structurally important compounds in medicinal chemistry. orgsyn.org
In this context, this compound can be envisioned to play one of two roles after hydrolysis:
As the Aldehyde Component: The unmasked ethyl 3-oxopropanoate can serve as the aldehyde component, reacting with two equivalents of another β-ketoester (e.g., ethyl acetoacetate) and ammonia.
As the β-Ketoester Component: It can also act as one of the β-ketoester equivalents, reacting with another aldehyde (e.g., benzaldehyde), a second equivalent of a β-ketoester, and ammonia.
The resulting 1,4-dihydropyridine core is a key feature in several pharmaceutical agents. wikipedia.org The versatility of the Hantzsch synthesis allows for the creation of large libraries of compounds by varying the substituent on the aldehyde and the structure of the β-ketoester components. organic-chemistry.org
Conversion to Other Highly Functionalized Propanoate Derivatives
This compound is a versatile starting material for the synthesis of other highly functionalized molecules, particularly heterocyclic compounds. orgsyn.org The synthetic utility again stems from its role as a stable equivalent of ethyl 3-oxopropanoate. The unmasked β-aldehyde ester contains two reactive centers that can be exploited in condensation reactions with various dinucleophiles to construct a wide array of ring systems.
Upon acid-catalyzed hydrolysis, the resulting ethyl 3-oxopropanoate can be used to synthesize heterocycles such as:
Pyrimidines: By condensation with urea (B33335) or thiourea (B124793).
Isoxazoles: By reaction with hydroxylamine.
Coumarins: Through condensation with phenols (Pechmann condensation).
Pyrazoles: By reaction with hydrazine (B178648) derivatives.
Furthermore, the methylene (B1212753) group (C-2) positioned between the ester carbonyl and the masked aldehyde is acidic and can be deprotonated to form an enolate. This enolate can undergo various electrophilic substitution reactions. A key transformation is the formylation at the C-2 position using a formylating agent like ethyl formate (B1220265) in the presence of a base (e.g., sodium ethoxide). This reaction yields ethyl 2-formyl-3,3-dimethoxypropanoate, a highly functionalized derivative containing three distinct functional groups, which serves as a precursor for more complex molecular architectures. orgsyn.org
Table 3: Heterocyclic Systems Synthesized from this compound Precursor
| Reactant | Resulting Heterocyclic Core |
|---|---|
| Urea / Thiourea | Pyrimidine / Thiopyrimidine |
| Hydroxylamine | Isoxazole (B147169) |
| Substituted Phenols | Coumarin |
| Hydrazine | Pyrazole (B372694) |
Future Research Directions and Emerging Paradigms for Ethyl 3,3 Dimethoxypropanoate Chemistry
Development of Sustainable and Green Synthetic Protocols
The development of sustainable and environmentally benign synthetic methods is a cornerstone of modern chemistry. For Ethyl 3,3-dimethoxypropanoate, future research is geared towards replacing traditional synthetic routes, which often rely on strong mineral acids or transition-metal Lewis acids, with greener alternatives. rsc.org These conventional methods raise environmental concerns due to the use of stoichiometric amounts of acids and potentially toxic metals. rsc.org
Emerging green protocols for acetal (B89532) synthesis, which can be adapted for this compound, focus on several key areas:
Photo-organocatalysis: A mild and efficient approach for acetalization utilizes an organic photocatalyst, such as thioxanthenone, under visible light irradiation from inexpensive household lamps. rsc.orgrsc.org This method allows for the conversion of a variety of aldehydes into acetals in high yields under neutral conditions. organic-chemistry.org
Heterogeneous Catalysis: The use of solid acid catalysts, such as Algerian natural kaolin, offers a chemoselective and eco-friendly option for acetal synthesis. ymerdigital.com These catalysts are easily separable and reusable, minimizing waste.
Alternative Solvents and Catalysts: Research is exploring the use of greener solvent/catalyst systems, such as cyclopentyl methyl ether in combination with ammonium (B1175870) salts, which can yield acetals in nearly quantitative amounts. ymerdigital.com
Atom Economy: Future synthetic designs will prioritize atom economy, aiming to maximize the incorporation of all starting materials into the final product, thereby reducing waste.
| Parameter | Traditional Protocols | Green Protocols |
|---|---|---|
| Catalysts | Strong mineral acids (e.g., H₂SO₄), transition-metal Lewis acids. rsc.org | Organocatalysts (e.g., thioxanthenone), solid acids (e.g., kaolin), reusable catalysts. rsc.orgymerdigital.com |
| Conditions | Often harsh, requiring stoichiometric amounts of acid. rsc.org | Mild, often neutral pH, catalytic amounts of catalyst. organic-chemistry.org |
| Energy Source | Conventional heating. | Visible light (photocatalysis). rsc.org |
| Environmental Impact | Concerns over metal toxicity and acidic waste. rsc.org | Reduced waste, use of non-toxic and recyclable materials. ymerdigital.com |
Exploration of Bio-catalytic and Enzyme-Mediated Transformations
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, characterized by high selectivity and mild reaction conditions. For this compound, the exploration of enzyme-mediated transformations is a promising research avenue. Enzymes such as lipases, proteases, and glycosidases could be employed for both the synthesis and selective hydrolysis of the ester and acetal functionalities within the molecule.
Enzymatic Synthesis: Lipases, which are commonly used for esterification reactions, could potentially catalyze the formation of the ethyl ester group of the target molecule.
Enzymatic Hydrolysis: The selective hydrolysis of the ester or acetal group is a key area of interest. Aspartic proteases and glycosidases, for instance, utilize a pair of carboxylic acids in their active sites to hydrolyze amide and acetal bonds, respectively. nih.gov Artificial enzyme-cofactor complexes have been developed that can selectively hydrolyze acetals, even distinguishing between subtle structural differences in substrates. nih.gov This level of control is rarely achievable in conventional chemical catalysis. nih.gov
Directed Evolution: Future research may involve the directed evolution of existing enzymes to enhance their activity and selectivity specifically for the 3,3-dimethoxypropanoate scaffold.
| Enzyme Class | Potential Application | Rationale |
|---|---|---|
| Lipases | Ester synthesis/hydrolysis | Well-established for ester bond formation and cleavage. |
| Glycosidases / Artificial Proteases | Acetal hydrolysis | Natural and artificial enzymes show high selectivity for acetal cleavage. nih.gov |
| Esterases | Selective ester hydrolysis | Specifically catalyze the hydrolysis of ester linkages. nih.gov |
Advanced Mechanistic Insights through Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting molecular properties, and guiding experimental design. researchgate.netdergipark.org.tr For this compound, these computational methods can provide profound insights into its reactivity and spectroscopic characteristics.
Mechanistic Studies: The acid-catalyzed hydrolysis of acetals is a fundamental reaction. chemistrysteps.com Quantum chemical calculations can model the reaction pathway, identifying the transition states and intermediates, such as the resonance-stabilized carboxonium ion, which is considered the rate-determining step. researchgate.net This allows for a detailed understanding of how substituents and reaction conditions influence the kinetics of the hydrolysis. researchgate.net
Spectroscopic Analysis: DFT methods can accurately predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). researchgate.net By comparing calculated spectra with experimental data, the structural assignment of this compound and its derivatives can be confirmed.
Reactivity Indices: Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide information about the molecule's electronic properties and reactivity. researchgate.net The HOMO-LUMO gap is an indicator of chemical reactivity. researchgate.net
Solvent Effects: Computational models can also incorporate the effects of different solvents on the reaction mechanism and energetics, providing a more complete picture of the reaction in a real-world setting. dntb.gov.ua
Applications in Materials Science and Polymer Chemistry
The unique bifunctional nature of this compound, containing both an acetal and an ester group, makes it an attractive building block for advanced materials and polymers. The presence of the acetal linkage is particularly interesting as it can impart degradability and recyclability to polymer backbones. researchgate.net
Degradable Polymers: Acetal groups are known to be stable under neutral and basic conditions but can be cleaved under acidic conditions. nih.gov This pH-responsive behavior can be exploited to design degradable polymers for applications in drug delivery, temporary adhesives, and recyclable thermosets. nih.govwhiterose.ac.uk By incorporating the 3,3-dimethoxypropanoate scaffold into polymer chains, for example through copolymerization with monomers like lactide, new functional polyesters with tunable degradation rates can be created. nih.govacs.org
Functional Monomers: The ester group of this compound can be readily converted into other functional groups, allowing for its use as a versatile monomer in various polymerization reactions.
Cross-linking Agents: Derivatives of the 3,3-dimethoxypropanoate scaffold could be designed as cross-linking agents to create covalently adaptable networks. The acid-labile nature of the acetal cross-links would allow for the material to be reprocessed or degraded on demand. whiterose.ac.uk
Integration into Automated and High-Throughput Synthesis Methodologies
Modern chemical synthesis is increasingly benefiting from automation and high-throughput experimentation (HTE) to accelerate discovery and optimization. sigmaaldrich.comdomainex.co.uk These methodologies are highly applicable to the study and synthesis of this compound and its derivatives.
Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, especially for reactions that are highly exothermic or involve hazardous reagents. acs.orgeuropa.eu The synthesis of this compound or its subsequent modifications could be translated from batch to flow processes, enabling better control over reaction parameters and potentially higher yields and purity. researchgate.net The use of flow reactors can facilitate rapid mixing and efficient heat transfer, which is crucial for controlling reaction outcomes. europa.eu
High-Throughput Screening (HTS): HTS allows for the rapid and parallel execution of a large number of reactions to screen for optimal conditions, catalysts, or solvents. sigmaaldrich.comnih.gov For the synthesis of this compound, an HTS approach could be used to quickly identify the most efficient and green catalytic system from a large library of potential candidates. mdpi.com This significantly reduces the time and resources required for process development compared to traditional one-at-a-time optimization. acs.org
| Methodology | Key Advantages | Specific Application |
|---|---|---|
| Flow Chemistry | Enhanced safety, precise control of temperature and mixing, scalability, automation. acs.orgeuropa.eu | Safer handling of reactive intermediates, improved yield and purity in synthesis. |
| High-Throughput Experimentation (HTE) | Rapid screening of multiple reaction parameters, reduced material consumption, accelerated optimization. sigmaaldrich.comdomainex.co.uk | Efficient discovery of optimal catalysts, solvents, and reaction conditions for synthesis. |
Rational Design of Novel Molecules Incorporating the 3,3-Dimethoxypropanoate Scaffold
The 3,3-dimethoxypropanoate scaffold is a valuable building block for the synthesis of more complex and functional molecules. Its protected aldehyde functionality makes it a stable precursor for a variety of chemical transformations.
Heterocyclic Synthesis: The closely related compound, Ethyl 3,3-diethoxypropanoate, is a useful starting material for the synthesis of various heterocycles, including coumarins, isoxazoles, and pyrimidines. orgsyn.org The 3,3-dimethoxypropanoate scaffold can similarly be used to introduce a three-carbon chain with a latent aldehyde group into target molecules.
Bioactive Molecules: The analogous methyl 3,3-dimethoxypropionate is used in the synthesis of tetrahydro-β-carboline derivatives, which have shown potential as antitumor and antimetastatic agents. chemicalbook.com This suggests that the 3,3-dimethoxypropanoate core could be incorporated into the design of novel therapeutic agents.
Natural Product Synthesis: The protected aldehyde functionality is a common motif in the synthesis of complex natural products. This compound can serve as a stable and versatile synthon for introducing this functionality in multi-step synthetic sequences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
